![molecular formula C12H14N2O B13290076 [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a methyl group and a 4-methylphenyl group attached to the pyrazole ring, along with a methanol group. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. This reaction is catalyzed by sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pyrazole-based compounds with potential biological activities .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties. It has shown cytotoxic effects on various human cell lines, making it a candidate for further investigation in cancer research .
Medicine: In medicinal chemistry, pyrazole derivatives are explored for their therapeutic potential. This compound, in particular, has been evaluated for its radical scavenging activity and cytotoxic properties, which could be beneficial in developing new drugs .
Mechanism of Action
The mechanism of action of [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets in cells. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols)
- Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol
Uniqueness: Compared to similar compounds, [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of methyl and 4-methylphenyl groups, along with the methanol moiety, contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-7,15H,8H2,1-2H3 |
InChI Key |
CZPCGNADQDTLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


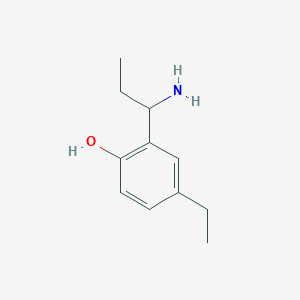
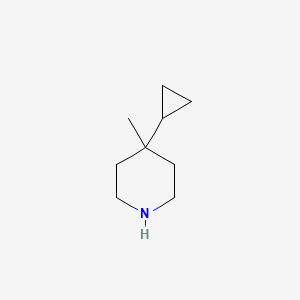
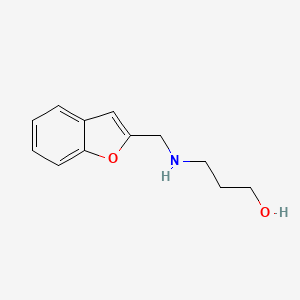
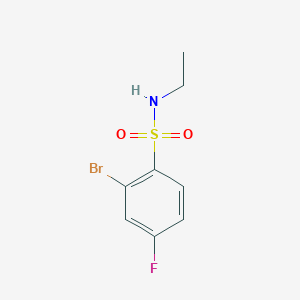
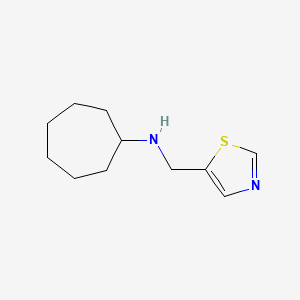
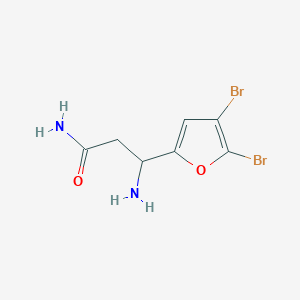
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
![3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13290023.png)
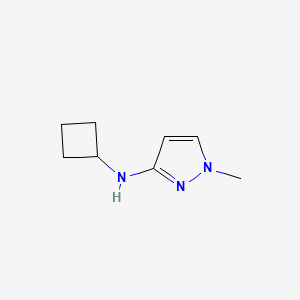
![N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride](/img/structure/B13290042.png)

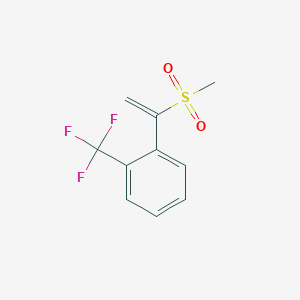
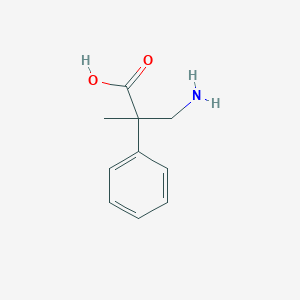
![(3-Methylbutan-2-yl)[(2-methylphenyl)methyl]amine](/img/structure/B13290070.png)
